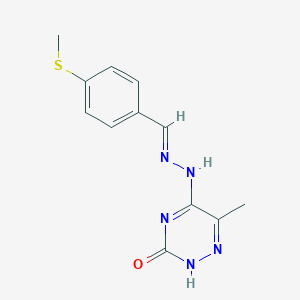![molecular formula C18H20N4O4S B254790 4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid](/img/structure/B254790.png)
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid, commonly known as OTAVA-BB 1203879, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of OTAVA-BB 1203879 is not fully understood. However, studies suggest that it may inhibit the activity of enzymes involved in cancer cell growth and amyloid-beta aggregation. Additionally, OTAVA-BB 1203879 may disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
OTAVA-BB 1203879 has been shown to have various biochemical and physiological effects. In cancer cells, OTAVA-BB 1203879 has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, OTAVA-BB 1203879 has been shown to inhibit the formation of amyloid-beta plaques. Additionally, OTAVA-BB 1203879 has been shown to have antibacterial activity by disrupting the bacterial cell membrane.
Avantages Et Limitations Des Expériences En Laboratoire
OTAVA-BB 1203879 has several advantages for lab experiments, including its synthetic availability, high purity, and low toxicity. However, its limitations include its limited solubility in aqueous solutions and its potential instability under certain conditions.
Orientations Futures
Future research on OTAVA-BB 1203879 could focus on its potential applications in other fields, such as antiviral activity and anti-inflammatory activity. Additionally, further studies could investigate the mechanism of action of OTAVA-BB 1203879 and its potential as a therapeutic agent. Finally, research could focus on developing more stable and soluble forms of OTAVA-BB 1203879 for improved efficacy in lab experiments.
Méthodes De Synthèse
OTAVA-BB 1203879 is synthesized by reacting 2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazole-4-carboxylic acid with N-(tert-butoxycarbonyl)-L-aspartic acid β-lactone in the presence of N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole. The resulting compound is then deprotected to yield OTAVA-BB 1203879.
Applications De Recherche Scientifique
OTAVA-BB 1203879 has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, OTAVA-BB 1203879 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In neurodegenerative diseases, OTAVA-BB 1203879 has been studied for its potential to inhibit the aggregation of amyloid-beta, a protein associated with Alzheimer's disease. Additionally, OTAVA-BB 1203879 has shown promising results as an antimicrobial agent against various bacterial strains.
Propriétés
Nom du produit |
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid |
|---|---|
Formule moléculaire |
C18H20N4O4S |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
4-[[2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C18H20N4O4S/c23-15(19-10-5-9-16(24)25)12-14-17(26)21-18(27-14)22-20-11-4-8-13-6-2-1-3-7-13/h1-4,6-8,11,14H,5,9-10,12H2,(H,19,23)(H,24,25)(H,21,22,26)/b8-4+,20-11+ |
Clé InChI |
KITNTBCQLRWYJO-XGKIATIMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=N/NC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NNC2=NC(=O)C(S2)CC(=O)NCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254720.png)


![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![1-(3-Bromophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254728.png)

![ethyl 2-[2-[2-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-1,3-thiazol-4-yl]acetate](/img/structure/B254733.png)

![3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(Z)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]propanamide](/img/structure/B254738.png)